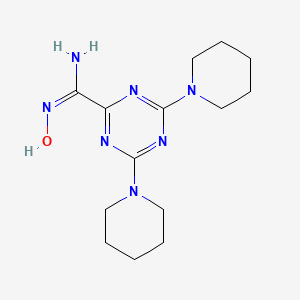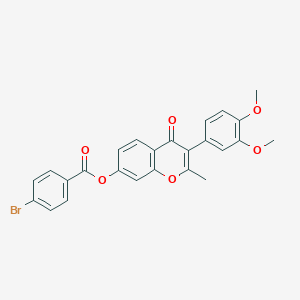![molecular formula C23H27FN4O B5984689 2-[1-[(4-fluorophenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B5984689.png)
2-[1-[(4-fluorophenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(4-fluorophenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrazolylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(4-fluorophenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride in the presence of a base to introduce the fluorophenyl group.
Introduction of Pyrazolylmethyl Group: The resulting intermediate is further reacted with 5-phenyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions to introduce the pyrazolylmethyl group.
Final Step: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-[(4-fluorophenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-[1-[(4-fluorophenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[1-[(4-fluorophenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[1-[(4-chlorophenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
- 2-[1-[(4-bromophenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
- 2-[1-[(4-methylphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Uniqueness
The uniqueness of 2-[1-[(4-fluorophenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain molecular targets and improve its metabolic stability compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O/c24-21-8-6-18(7-9-21)15-28-12-11-27(17-22(28)10-13-29)16-20-14-25-26-23(20)19-4-2-1-3-5-19/h1-9,14,22,29H,10-13,15-17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQJXLCBUZVJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=C(NN=C2)C3=CC=CC=C3)CCO)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5984613.png)
![4-chloro-2-fluoro-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B5984621.png)
![4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B5984622.png)
![2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE](/img/structure/B5984637.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5984649.png)
![9-[(3,4-Difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B5984650.png)

![2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5984662.png)
![2-[3-oxo-3-(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)propyl]-1,2-oxazinane](/img/structure/B5984663.png)
![1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B5984666.png)
![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid](/img/structure/B5984681.png)
![2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-AMINO-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5984692.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5984710.png)
